6-Bromo-4-fluoro-1h-indole-3-carbaldehyde
Overview
Description
6-Bromo-4-fluoro-1h-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, on the indole ring, and an aldehyde group at the 3rd position. These substitutions confer unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a brominated and fluorinated precursor, which undergoes cyclization and subsequent functional group transformations to introduce the aldehyde group at the 3rd position .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Bromo-4-fluoro-1h-indole-3-carboxylic acid
Reduction: 6-Bromo-4-fluoro-1h-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-fluoro-1h-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of indole derivatives’ biological activities, such as their role in cell signaling and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indole derivatives are known to bind to various receptors in the body, influencing biological pathways and cellular responses. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 4-Fluoro-1H-indole-3-carbaldehyde
- 6-Bromo-1-cyclopentyl-1H-indole-3-carbaldehyde
Uniqueness
6-Bromo-4-fluoro-1h-indole-3-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms on the indole ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
Overview
6-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, demonstrate a high affinity for multiple receptors, influencing cellular signaling pathways and gene expression. For instance, they may act as agonists or antagonists at specific receptors involved in inflammatory responses and cancer progression .
- Enzyme Interaction : This compound can inhibit or activate specific enzymes, particularly kinases that play crucial roles in cell signaling pathways. Such interactions can lead to altered cellular responses, impacting processes like proliferation and apoptosis .
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it enhances the efficacy of antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) while showing limited activity against Gram-negative bacteria .
- Anticancer Properties : Preliminary studies suggest that this indole derivative may possess anticancer activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines. The presence of bromine and fluorine atoms may enhance its potency compared to other indole derivatives .
- Anti-inflammatory Effects : There is evidence indicating that compounds within the indole family can modulate inflammatory responses. This includes the potential to reduce cytokine production in immune cells, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's ability to enhance antibiotic activity against Pseudomonas aeruginosa. The results indicated that the compound significantly improved the effectiveness of standard antibiotics, suggesting its potential as an adjuvant in antibiotic therapy .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. The findings indicated that while some derivatives exhibited potent cytotoxicity, this compound demonstrated a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancer cells .
- Inflammatory Response Modulation : Research has shown that this compound can modulate the production of pro-inflammatory cytokines in vitro, indicating its potential therapeutic application in treating inflammatory conditions .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
5-Bromo-1H-indole-3-carboxylic acid | Moderate | Limited | No |
6-Fluoro-1H-indole-3-carbaldehyde | Limited | Moderate | Yes |
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKXKMOCSYNYSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259932 | |
Record name | 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-14-8 | |
Record name | 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227564-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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